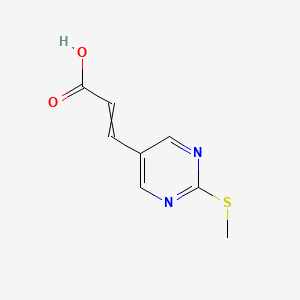

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid

Description

Properties

IUPAC Name |

3-(2-methylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13-8-9-4-6(5-10-8)2-3-7(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRBLLNMSHVARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694211 | |

| Record name | 3-[2-(Methylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-30-0 | |

| Record name | 3-[2-(Methylsulfanyl)pyrimidin-5-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sample Data Table: Synthesis Overview

Research Findings and Optimization

Recent studies emphasize the importance of stereoselectivity and yield optimization:

- Stereochemistry control: Use of specific Wittig reagents favors the (E)-isomer, essential for biological activity.

- Reaction conditions: Elevated temperatures and inert atmospheres improve yields in sulfurization and condensation steps.

- Catalyst selection: Transition metal catalysts like palladium enhance coupling efficiency in complex molecule assembly.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrimidines.

Scientific Research Applications

The compound (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid, with the CAS number 915924-30-0, is a chemical compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies to provide a comprehensive understanding of its significance.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance its efficacy against various diseases.

Case Study: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. A study published in the Journal of Medicinal Chemistry explored various analogs and found that certain modifications led to increased activity against viral infections, particularly those caused by RNA viruses.

Anticancer Research

The compound's ability to interact with biological targets makes it a candidate for anticancer drug development.

Case Study: Inhibitory Effects on Cancer Cell Lines

In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent.

Agricultural Applications

Beyond medicinal uses, this compound has been explored for its potential in agricultural chemistry as a plant growth regulator.

Case Study: Herbicidal Activity

Experimental results indicate that this compound exhibits herbicidal properties against specific weed species. A field trial showed significant reduction in weed biomass when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of (E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the pyrimidine ring and their electronic/steric effects:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio (-SMe) group in the target compound is moderately electron-withdrawing, contrasting with the amino (-NH₂) and dimethylamino (-NMe₂) analogs, which are strongly electron-donating. This affects reactivity in coupling reactions (e.g., Suzuki-Miyaura) and stability under acidic/basic conditions .

- The methylthio derivative may exhibit better oxidative stability but lower aqueous solubility due to the hydrophobic -SMe group.

Commercial Availability and Hazards

- Discontinuation Notice: CymitQuimica’s discontinuation of the target compound contrasts with its availability from specialty suppliers , suggesting supply-chain volatility.

- Safety Profile: The amino analog (CAS 335030-80-3) carries a H319 hazard (eye irritation), while hazards for the methylthio derivative remain unspecified .

Biological Activity

(E)-3-(2-(Methylthio)pyrimidin-5-yl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylthio group and an acrylic acid moiety . Its molecular formula is , with a molecular weight of 210.25 g/mol. The presence of the double bond in the acrylic acid portion enhances its reactivity, while the methylthio group may influence its lipophilicity and biological interactions.

Antioxidant Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antioxidant properties . A study demonstrated that compounds with similar structures showed high activity against free radicals, suggesting that this compound may also possess similar capabilities. The antioxidant activity was evaluated using assays such as DPPH radical scavenging and linoleic acid peroxidation inhibition, with promising results indicating potential therapeutic applications in oxidative stress-related conditions .

Anticancer Activity

Pyrimidine derivatives are known for their anticancer activities , often acting as enzyme inhibitors or affecting cellular pathways involved in tumor progression. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed IC50 values for this specific compound are still under investigation. Similar compounds have shown IC50 values ranging from 10 μM to 30 μM against various cancer cell lines, indicating that this compound could be a candidate for further anticancer research .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor , particularly in pathways involving cyclooxygenases or lipoxygenases. Inhibitory activities against these enzymes are critical in managing inflammation and cancer progression. For instance, related pyrimidine derivatives have been reported to exhibit significant inhibition of lipoxygenase with IC50 values comparable to established inhibitors like NDGA (Nordihydroguaiaretic acid) .

Case Studies and Research Findings

- Antioxidant Evaluation : A comparative study assessed various pyrimidine derivatives' antioxidant activities, revealing that this compound exhibited substantial free radical scavenging activity, comparable to Trolox, a known antioxidant reference .

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on several cancer cell lines demonstrated that compounds structurally related to this compound possess promising anticancer properties, with some derivatives showing selective toxicity towards cancer cells over normal cells .

- Enzyme Interaction Studies : Molecular docking studies have indicated that this compound may effectively bind to enzyme active sites involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Combining pyrimidine derivatives with acrylic acid under acidic or basic conditions to form the desired product. |

| Functional Group Modifications | Modifying existing pyrimidine or acrylic acid derivatives to introduce the methylthio group or enhance biological activity. |

| Decarboxylation Reactions | Under certain conditions, decarboxylation can lead to more reactive derivatives that may exhibit enhanced biological activity. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-3-(2-(methylthio)pyrimidin-5-yl)acrylic acid in academic research?

The compound is typically synthesized via Knoevenagel condensation between a pyrimidine carbaldehyde derivative and malonic acid or its esters. For example:

- A pyrimidine-5-carbaldehyde derivative is reacted with malonic acid in a polar solvent (e.g., pyridine/piperidine mixture) under reflux, followed by acidification and crystallization .

- Advanced protocols may use microwave-assisted synthesis to improve reaction efficiency and regioselectivity. Post-synthetic modifications, such as thioether group introduction, require careful control of reaction conditions (e.g., sulfur nucleophiles in anhydrous environments) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants in acrylic acid protons) .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula and detects fragmentation patterns indicative of the methylthio-pyrimidine moiety .

- FT-IR : Carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and conjugated C=O absorption (~1680–1700 cm⁻¹) confirm functional groups .

Q. Are there natural sources of this compound?

The compound has been isolated from Streptomyces sp. fermentation extracts. Key steps include:

- Ethyl acetate extraction of bacterial cultures followed by silica gel chromatography.

- Structural confirmation via HRESIMS and comparison of 1D/2D NMR data with synthetic analogs .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s reactivity and biological activity?

- The methylthio group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions (e.g., with amines or thiols). This modification also increases lipophilicity, improving membrane permeability in cellular assays .

- Comparative studies with des-methylthio analogs show reduced antimicrobial activity, suggesting the methylthio group is critical for target binding .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer assays) may arise from:

- Solvent-dependent aggregation : Use dynamic light scattering (DLS) to confirm monomeric state in assay buffers.

- Metabolic instability : Perform LC-MS stability studies in simulated physiological conditions (e.g., pH 7.4 buffer, liver microsomes) to identify degradation products .

Q. How can computational modeling optimize the design of derivatives for target-specific applications?

- Molecular docking (e.g., AutoDock Vina) against pyrimidine-binding enzymes (e.g., dihydrofolate reductase) identifies key interactions (e.g., hydrogen bonds with pyrimidine N1 and carboxylic acid group).

- QSAR models using Hammett σ constants for substituents on the pyrimidine ring predict electronic effects on bioactivity .

Q. What challenges arise in scaling up synthesis for in vivo studies?

- Byproduct formation : Optimize reaction stoichiometry (e.g., molar ratios of aldehyde to malonic acid) and use scavengers (e.g., molecular sieves) to minimize side reactions .

- Purification : Reverse-phase HPLC with C18 columns resolves closely related impurities, while crystallization in ethanol/water mixtures improves yield .

Methodological Considerations

Q. How to resolve spectral overlaps in NMR analysis of this compound?

Q. What protocols validate the compound’s stability under experimental conditions?

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via TLC or HPLC.

- Light sensitivity : Store solutions in amber vials under nitrogen to prevent photooxidation of the acrylic acid moiety .

Q. How to design SAR studies for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.